molecular formula C11H15ClN2 B1270122 2-Chloro-5-(piperidin-1-ylmethyl)pyridine CAS No. 230617-67-1

2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Cat. No. B1270122
M. Wt: 210.7 g/mol
InChI Key: UHTYDCOZEXBALQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine involves a multi-step process starting from basic pyridine derivatives. A notable method includes the chlorination of 2-amino-4-methylpyridine followed by condensation with piperidine, yielding an overall synthesis efficiency of about 62% (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various spectroscopic methods and crystallography. For example, the piperidine ring in a similar compound adopts a twisted chair conformation, while the fluorooxindole and chlorophenyl groups are planar, indicating a stabilized structure through intermolecular hydrogen bonds (J. Sundar et al., 2011).

Chemical Reactions and Properties

The compound's reactivity has been explored in various chemical reactions. For instance, its involvement in nucleophilic displacement reactions with chlorine by piperidine showcases its reactivity and the influence of the substituent on its behavior (D. W. Allen et al., 1980).

Physical Properties Analysis

Although specific details on the physical properties of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine are scarce, related compounds have been shown to exhibit unique conformations and structural characteristics, such as twisted chair or envelope conformations in their cyclic structures. These features significantly influence the compound's physical and chemical behaviors.

Chemical Properties Analysis

The chemical properties of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine and related compounds, such as their electrophilic and nucleophilic sites, have been studied through spectroscopic and computational methods. For example, studies on the spectroscopic properties and quantum mechanical analysis of similar compounds provide insight into their reactivity, molecular electrostatic potential, and intermolecular interactions (P. Devi et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : 2-Chloro-5-(piperidin-1-ylmethyl)pyridine is synthesized from 2-amino-4-methylpyridine through successive chlorination and condensation processes. This synthesis method provides an overall yield of about 62% (Shen Li, 2012).

Pharmacological Applications

  • 5-HT1A Receptor Agonists : Derivatives of 2-pyridinemethylamine, including compounds with structural similarities to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, have been identified as selective, potent, and orally active agonists at 5-HT1A receptors. These compounds show promising antidepressant potential (Vacher et al., 1999).

  • Analgesic Effects in Neuropathic Pain : High-efficacy activation of 5-HT1A receptors using compounds structurally related to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine demonstrates significant analgesic effects in rodent models of neuropathic pain, suggesting potential therapeutic applications (Colpaert et al., 2004).

Chemical Research

  • Spectroscopic Properties : The spectroscopic properties of compounds like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, which shares structural features with 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, have been extensively studied using various techniques, contributing to a deeper understanding of such compounds (Devi et al., 2020).

Material Science Applications

  • Fluorescent Ratiometric Probes : Derivatives of pyridine, structurally related to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, have been developed as fluorescent ratiometric probes for zinc ions. Such compounds exhibit significant changes in their ground and excited states upon interaction with soft metal ions like Zn(2+) (Moura et al., 2014).

Future Directions

The future directions of “2-Chloro-5-(piperidin-1-ylmethyl)pyridine” research could involve the development of more efficient synthesis methods, the exploration of its potential applications in the pharmaceutical and agrochemical industries, and the investigation of its mechanism of action .

properties

IUPAC Name

2-chloro-5-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTYDCOZEXBALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363037
Record name 2-chloro-5-(piperidin-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(piperidin-1-ylmethyl)pyridine

CAS RN

230617-67-1
Record name 2-chloro-5-(piperidin-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-(chloromethyl)pyridine (578 mg, 3.57 mmole) in 7 mL of dry acetonitrile is added 0.71 mL (7.14 mmol) of piperdine followed by 493 mg (3.57 mmol) of potassium carbonate. The reaction is heated at 80° C. for 20 h. After cooling, the reaction mixture is quenched with 5 mL of water, extracted three-times with methylene chloride, and dried over sodium sulfate. Concentration of the solvent provided an oil which was purified by silica gel chromatography to provide 581 mg (77% yield) of 2-Chloro-5-piperidin-1-ylmethyl-pyridine. Diagnostic 1H NMR (400 MHz, CDCl3) 1.40–1.65 (m, 6H), 2.20–2.39 (s, 4H), 3.47 (s, 2H), 7.28 (d, 1H, J=7.9 Hz), 8.60–8.69 (m, 1H), 8.28 (d, 1H, J=2.1 Hz); MS 211.3 (M+H).
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A DeYong - 2017 - kb.osu.edu
Acetylcholinesterase (AChE) is an enzyme that rapidly hydrolyzes acetylcholine and functions in the central and peripheral nervous systems. Organophosphorus compounds (OPs) are …
Number of citations: 0 kb.osu.edu

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